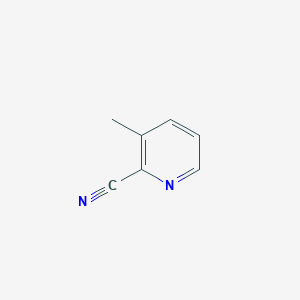
2-Cyano-3-methylpyridine
概要
説明
2-Cyano-3-methylpyridine, also known as 3-Methylpicolinonitrile, 3-Methylpyridine-2-carbonitrile, and 3-methyl-2-pyridinecarbonitrile, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol . The compound appears as a white to orange to green powder or crystal .
Molecular Structure Analysis
The InChI string for 2-Cyano-3-methylpyridine is InChI=1S/C7H6N2/c1-6-3-2-4-9-7 (6)5-8/h2-4H,1H3 . Its canonical SMILES representation is CC1=C (N=CC=C1)C#N . These representations provide a detailed view of the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyano-3-methylpyridine are not detailed in the search results, it’s important to note that this compound can participate in various chemical reactions due to the presence of the cyano group and the pyridine ring. These functional groups can undergo a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and more .
Physical And Chemical Properties Analysis
2-Cyano-3-methylpyridine has a melting point range of 83.0 to 89.0°C . It is soluble in methanol . The compound has a topological polar surface area of 36.7 Ų . It has an XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .
科学的研究の応用
Molecular and Crystal Structure Analysis : A study by Kucharska et al. (2010) on the molecular and crystal structure of 2-hydroxy-3-cyano-4-methylpyridine, a closely related compound, discusses its vibrational modes and potential application in hybrid formation technology Kucharska et al., 2010.
Fluorescence Properties : Matsui et al. (1992) found that 4,6-disubstituted-3-cyano-2-methylpyridines exhibit intense fluorescence, with certain derivatives showing more intense fluorescence than known compounds like 7-diethylamino-4-methylcoumarin Matsui et al., 1992.
Application in Quantitative Analysis : Nakaya et al. (1996) demonstrated the use of α,β-unsaturated carbonyl compounds and 2-methylpyridines, which include 3-cyano-2-methylpyridines, as fluorescent labeling reagents for quantitative analysis of carnitine Nakaya et al., 1996.
Electrophoretic Separation Studies : Wren (1991) investigated the relationship between pH and separation in free solution capillary electrophoresis using 2-, 3-, and 4-methylpyridines Wren, 1991.
Substituent Effects on Photochemistry : A study by Hamid (2012, 2013) on Ru(II)-polypyridyl complexes, including 2-, 3-, or 4-cyanopyridines, revealed how substituents affect the electronic structure and properties of these complexes, providing insights for designing colorimetric chemosensors Hamid, 2012, Hamid, 2013.
Herbicidal Activity : Liu et al. (2005) synthesized a series of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates and evaluated their herbicidal activities, showing promising results in controlling certain weeds Liu et al., 2005.
Safety And Hazards
2-Cyano-3-methylpyridine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
将来の方向性
The market for 2-Cyano-3-methylpyridine is projected to grow in the future . Despite challenges, the industry offers significant opportunities for growth and innovation, with emerging trends such as significant technological innovations and changing consumer preferences shaping the market landscape .
特性
IUPAC Name |
3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZCDIZXWDPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943262 | |
| Record name | 3-Methyl-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-methylpyridine | |
CAS RN |
20970-75-6 | |
| Record name | 3-Methyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20970-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)
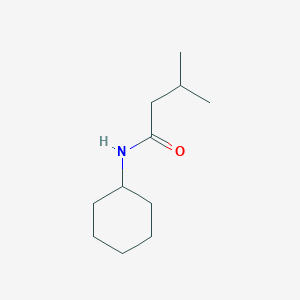
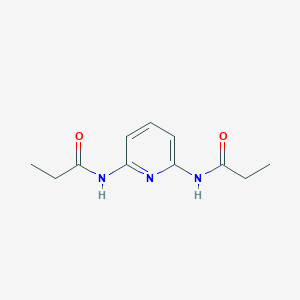



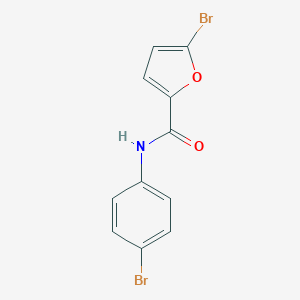
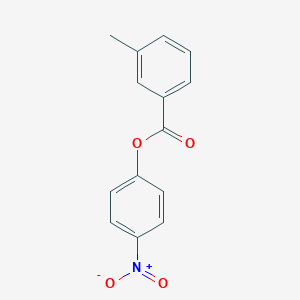
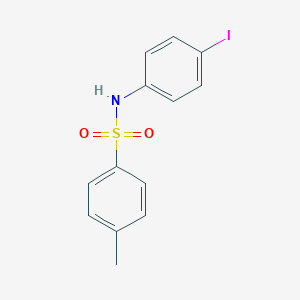
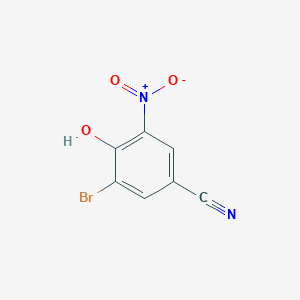
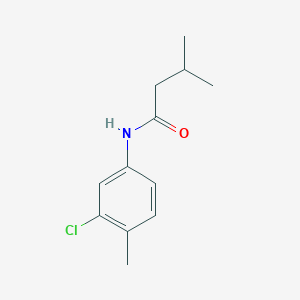
![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)